molecular formula C12H8ClNO4 B1419635 Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate CAS No. 682352-76-7

Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate

Cat. No.: B1419635
CAS No.: 682352-76-7
M. Wt: 265.65 g/mol
InChI Key: XTRLJSQKRZYXBR-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H8ClNO4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . These compounds can interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate might also influence these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Related compounds have been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness and stability of many chemical compounds .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-2-4-8(13)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRLJSQKRZYXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668551
Record name Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682352-76-7
Record name Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Reactant of Route 2
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Reactant of Route 3
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Reactant of Route 4
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Reactant of Route 5
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate

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